![molecular formula C19H22N2O2S B4964231 N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide CAS No. 6441-58-3](/img/structure/B4964231.png)
N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide
Overview
Description
N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as EPCCTPB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EPCCTPB is a small molecule inhibitor that has been shown to have anti-cancer properties and is currently being studied for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide is not fully understood, but it is thought to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a role in the folding and stabilization of other proteins, including those that are involved in cancer cell growth and survival. By inhibiting HSP90, N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide may prevent the proper folding and function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of HSP90, as mentioned above. Additionally, N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to inhibit the activity of other proteins that are involved in cancer cell growth and survival, including Akt and ERK. N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Advantages and Limitations for Lab Experiments
N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in cell-based assays and animal studies. Additionally, N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have low toxicity in normal cells, which is important for potential therapeutic applications. However, there are some limitations to using N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide in lab experiments. It is a relatively new compound, so there is still much to learn about its mechanism of action and potential side effects. Additionally, N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide is not currently available as a commercial drug, which can limit its use in research studies.
Future Directions
There are several future directions for research on N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide. One area of interest is in understanding its mechanism of action more fully. This could involve further studies on the proteins that N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide inhibits and how it affects cancer cell signaling pathways. Additionally, there is interest in studying the potential use of N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide as a potential cancer treatment.
Synthesis Methods
N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-ethylphenylamine with carbon disulfide to form a thiourea intermediate. This intermediate is then reacted with 4-propoxybenzoyl chloride to form the final product, N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide. The synthesis of N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment. Additionally, N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer.
properties
IUPAC Name |
N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-13-23-17-11-7-15(8-12-17)18(22)21-19(24)20-16-9-5-14(4-2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNWNYQVCTYADW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367722 | |
Record name | N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide | |
CAS RN |
6441-58-3 | |
Record name | N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.